5-Pahsa

描述

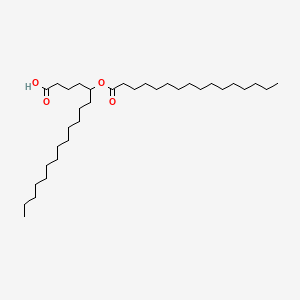

它是棕榈酸羧基与5-羟基硬脂酸羟基正式缩合而成的 。该化合物属于长链脂肪酸,是人体代谢物。 它具有抗炎和降糖作用 .

准备方法

合成路线和反应条件: 5-PAHSA的合成涉及在-78°C下将十九碳-1-烯-6-基棕榈酸酯与臭氧反应,直到溶液变为蓝色,并在搅拌的二氯甲烷溶液中进行。 然后将氮气鼓入反应体系中直至溶液变为无色,再加入三苯基膦 .

工业生产方法: 目前,关于this compound的大规模工业生产信息有限。大多数合成在研究实验室中进行,用于实验目的。

化学反应分析

反应类型: 5-PAHSA会经历多种化学反应,包括:

氧化: this compound可以被氧化,根据条件生成不同的产物。

还原: 还原反应可以改变其结构,可能改变其生物活性。

取代: 取代反应可以在羟基或羧基上发生。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用锂铝氢化物等还原剂。

取代: 可以使用各种试剂,具体取决于所需的取代基。

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成this compound的不同氧化衍生物 .

科学研究应用

5-PAHSA在科学研究中有多种应用,包括:

化学: 它被用作模型化合物,用于研究FAHFAs及其衍生物的行为。

生物学: this compound被研究用于其在代谢过程中的作用及其对葡萄糖代谢和脂质调节的影响.

作用机制

5-PAHSA通过多种机制发挥作用:

胰岛素分泌: 它刺激胰岛素分泌,通过激活GPR-120增强葡萄糖转运和Glut4转运蛋白.

抗炎作用: 它抑制m-TOR-ULK1途径的磷酸化,调节自噬并减少炎症.

葡萄糖代谢: 它使脂肪细胞为从头脂质合成做好准备,影响脂质代谢和葡萄糖利用.

类似化合物:

9-PAHSA: PAHSA的另一个区域异构体,具有类似的抗炎和降糖特性.

12-PAHSA: 表现出相似的生物活性,但其结构构型不同.

This compound的独特性: this compound在胰岛素抵抗状态下持续下调,并在调节葡萄糖代谢和脂质合成方面发挥特定作用,这使其独树一帜 。 它刺激胰岛素分泌和增强葡萄糖转运的独特能力使其成为治疗应用的有希望的候选者 .

相似化合物的比较

9-PAHSA: Another regioisomer of PAHSA with similar anti-inflammatory and hypoglycemic properties.

12-PAHSA: Exhibits similar biological activities but differs in its structural configuration.

Uniqueness of 5-PAHSA: this compound stands out due to its consistent downregulation in insulin-resistant conditions and its specific role in regulating glucose metabolism and lipid synthesis . Its unique ability to stimulate insulin secretion and enhance glucose transport makes it a promising candidate for therapeutic applications .

生物活性

5-Pahsa, or 5-(palmitoyloxy)octadecanoic acid, is a novel lipokine derived from palmitic acid that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, autophagy, and oxidative stress.

This compound influences metabolic processes through several key pathways:

- Regulation of mTOR and Autophagy : Research indicates that this compound can enhance autophagy in neuronal cells by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to reduced phosphorylation of ULK1, a crucial protein in autophagy initiation . In vitro studies demonstrated that this compound administration decreased reactive oxygen species (ROS) levels in PC12 cells, suggesting a protective effect against oxidative stress under diabetic conditions .

- Impact on Lipid Metabolism : In animal models, particularly DB/DB mice, this compound was shown to influence lipid metabolism significantly. It promotes de novo lipogenesis (DNL) while impeding triglyceride (TAG) synthesis . This dual action suggests that this compound may play a role in energy expenditure rather than merely storing lipids.

Effects on Glucose Metabolism

Despite its regulatory role in lipid metabolism, the effects of this compound on glucose metabolism appear limited:

- Glucose Tolerance : In studies involving diabetic mouse models, administration of this compound did not significantly improve glucose metabolism. However, it did reduce oxidized low-density lipoprotein (ox-LDL) levels, which are associated with cardiovascular risk .

- Insulin Sensitivity : While this compound's direct impact on insulin sensitivity remains inconclusive, it has been suggested that it may activate G protein-coupled receptors (GPRs), which could indirectly influence glucose homeostasis and improve insulin resistance .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study involving PC12 neuronal cells showed that treatment with this compound led to a significant decrease in ROS levels and enhanced autophagic activity by inhibiting mTOR phosphorylation . The results indicated a potential neuroprotective effect under high-glucose conditions.

- Animal Models : In DB/DB mice, administration of this compound resulted in decreased levels of ox-LDL and alterations in lipid profiles without significant changes in glucose metabolism. This highlights its potential role in managing dyslipidemia associated with diabetes .

- Comparative Studies : Comparative analyses between different PAHSA isomers revealed that this compound is notably downregulated in insulin-resistant states, suggesting its potential as a biomarker for metabolic disorders .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro (PC12 Cells) | Decreased ROS levels; enhanced autophagy via mTOR inhibition |

| Animal Models | Reduced ox-LDL; no significant improvement in glucose metabolism |

| Comparative Analysis | Downregulation in insulin-resistant states; potential biomarker for diabetes |

属性

IUPAC Name |

5-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277043 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-41-2 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。